Cas no 62306-79-0 ((5-methylfuran-2-yl)boronic acid)
(5-methylfuran-2-yl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (5-Methylfuran-2-yl)boronic acid
- 5-Methyl-2-furanboronic Acid (contains varying amounts of Anhydride)
- 5-Methylfuran-2-Boronic Acid
- Boronicacid, B-(5-methyl-2-furanyl)-
- C5H7BO3
- 5-Methyl-2-furylboronic Acid (contains varying amounts of Anhydride)
- 5-methylfuran-2-ylboronic acid
- 5-methyl-2-furanboronic acid
- (5-methyl-2-furyl)boronic Acid
- 2-Borono-5-methylfuran
- 5-methyl-2-furylboronic acid
- (5-methyl-2-furanyl)boronic acid
- 5-METHYLFURAN-2-BORONICACID
- PubChem17393
- (5-methylfuran-2-yl)boranediol
- LMJIDBVSSSPRII-UHFFFAOYSA-N
- STK398239
- SBB004261
- 62306-79-0
- (5-methylfuran-2-yl)boronicacid
- J-517808
- MFCD01114644
- EN300-122703
- AKOS005454012
- SCHEMBL316086
- AB08313
- 5-Methyl-2-furanboronic acid, AldrichCPR
- M2775
- DB-009560
- BP-10754
- DTXSID70370262
- CS-W001234
- Boronic acid, (5-methyl-2-furanyl)-
- SY025273
- PS-9479
- (5-methylfuran-2-yl)boronic acid
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- MDL: MFCD01114644
- Inchi: 1S/C5H7BO3/c1-4-2-3-5(9-4)6(7)8/h2-3,7-8H,1H3
- InChI Key: LMJIDBVSSSPRII-UHFFFAOYSA-N
- SMILES: O1C(B(O)O)=CC=C1C
Computed Properties
- Exact Mass: 126.04900
- Monoisotopic Mass: 126.049
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 96.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.6
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Not available
- Density: 1.197
- Melting Point: 82°C(lit.)
- Boiling Point: 264.365°C at 760 mmHg
- Flash Point: 113.684 °C
- Refractive Index: 1.489
- PSA: 53.60000
- LogP: -0.73220
- Solubility: Not available
(5-methylfuran-2-yl)boronic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38-20/21/22
- Safety Instruction: S22-S24/25
-
Hazardous Material Identification:
- HazardClass:IRRITANT, MOISTURE SENSITIVE, KEEP COLD
- Storage Condition:0-10°C
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
(5-methylfuran-2-yl)boronic acid Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
(5-methylfuran-2-yl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTSX0103-1 G |
(5-methylfuran-2-yl)boronic acid |
62306-79-0 | 97% | 1g |
¥ 594.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTSX0103-5 G |
(5-methylfuran-2-yl)boronic acid |
62306-79-0 | 97% | 5g |
¥ 1,782.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTSX0103-10 G |
(5-methylfuran-2-yl)boronic acid |
62306-79-0 | 97% | 10g |
¥ 2,963.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0450-5 G |
(5-methylfuran-2-yl)boronic acid |
62306-79-0 | 95% | 5g |
¥ 455.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0450-10 G |
(5-methylfuran-2-yl)boronic acid |
62306-79-0 | 95% | 10g |
¥ 765.00 | 2021-05-07 | |
| Fluorochem | 011049-250mg |
5-Methylfuran-2-boronic acid |
62306-79-0 | 97% | 250mg |
£14.00 | 2022-03-01 | |
| Fluorochem | 011049-1g |
5-Methylfuran-2-boronic acid |
62306-79-0 | 97% | 1g |
£34.00 | 2022-03-01 | |
| Fluorochem | 011049-5g |
5-Methylfuran-2-boronic acid |
62306-79-0 | 97% | 5g |
£106.00 | 2022-03-01 | |
| Fluorochem | 011049-10g |
5-Methylfuran-2-boronic acid |
62306-79-0 | 97% | 10g |
£198.00 | 2022-03-01 | |
| Alichem | A249000195-10g |
5-Methylfuran-2-boronic acid |
62306-79-0 | 97% | 10g |
$186.90 | 2023-09-01 |
(5-methylfuran-2-yl)boronic acid Suppliers
(5-methylfuran-2-yl)boronic acid Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Heteroaromatic compounds Heteroaromatic compounds
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Heteroaromatic compounds
- Other Chemical Reagents Derivatization Reagents
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on (5-methylfuran-2-yl)boronic acid
(5-Methylfuran-2-yl)boronic Acid: A Comprehensive Overview
(5-Methylfuran-2-yl)boronic acid, also known by its CAS number 62306-79-0, is a versatile and valuable compound in the field of organic chemistry. This compound is a derivative of furan, a heterocyclic aromatic compound, with a methyl group at the 5-position and a boronic acid group at the 2-position. The structure of this compound makes it highly reactive and suitable for various applications in synthesis and catalysis.
The synthesis of (5-methylfuran-2-yl)boronic acid typically involves the coupling of furan derivatives with boronic acids. Recent advancements in cross-coupling reactions, such as the Suzuki-Miyaura coupling, have highlighted the importance of this compound as an intermediate in constructing complex organic molecules. Its ability to undergo these reactions efficiently has made it a cornerstone in modern organic synthesis.
One of the most significant applications of (5-methylfuran-2-yl)boronic acid is in the field of drug discovery. The furan ring is known for its pharmacological activity, and the addition of the boronic acid group allows for further functionalization to create bioactive molecules. Recent studies have demonstrated its potential in developing new antiviral and anticancer agents, where the boronic acid group plays a critical role in targeting specific biological pathways.
In addition to its role in drug discovery, (5-methylfuran-2-yl)boronic acid has found applications in materials science. The compound is used as a precursor in the synthesis of advanced materials, such as conductive polymers and organic light-emitting diodes (OLEDs). Its ability to form stable conjugated systems makes it ideal for these applications, where electronic properties are paramount.
The latest research on (5-methylfuran-2-yl)boronic acid has focused on its use in catalytic processes. The boronic acid group acts as a Lewis acid catalyst, enabling efficient transformations of various substrates. This has led to its application in asymmetric catalysis, where it facilitates the formation of chiral centers with high enantioselectivity. Such advancements have broad implications for both academic research and industrial-scale production.
The stability and reactivity of (5-methylfuran-2-yl)boronic acid make it a preferred choice for researchers working on complex molecule synthesis. Its compatibility with various reaction conditions ensures that it can be integrated into diverse synthetic pathways without compromising yields or selectivity. This has been particularly beneficial in natural product synthesis, where intricate molecular architectures are required.
In conclusion, (5-methylfuran-2-yl)boronic acid (CAS No: 62306-79-0) stands out as a critical compound in contemporary organic chemistry. Its unique structure, combined with its reactivity and versatility, positions it as an essential tool for advancing research across multiple disciplines. From drug discovery to materials science and catalysis, this compound continues to drive innovation and open new avenues for scientific exploration.
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